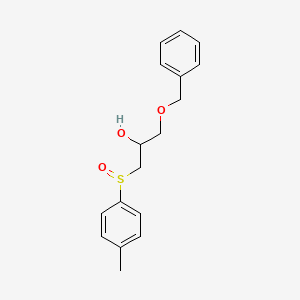
1-(Benzyloxy)-3-(4-methylbenzene-1-sulfinyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol is an organic compound with a complex structure that includes a sulfinyl group, a phenylmethoxy group, and a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfinyl Group:
Attachment of the Phenylmethoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent, such as benzyl chloride, under basic conditions to form the phenylmethoxy group.
Formation of the Propan-2-ol Backbone: The final step involves the coupling of the sulfinyl and phenylmethoxy intermediates with a suitable propanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted phenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can act as an electrophilic center, while the phenylmethoxy group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can be compared with other similar compounds, such as:
1-(4-methylphenyl)sulfonyl-3-phenylmethoxy-propan-2-ol: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.
1-(4-methylphenyl)thio-3-phenylmethoxy-propan-2-ol:
The uniqueness of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
50921-28-3 |
|---|---|
Fórmula molecular |
C17H20O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfinyl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O3S/c1-14-7-9-17(10-8-14)21(19)13-16(18)12-20-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
Clave InChI |
DUBGSNRWQRGYBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
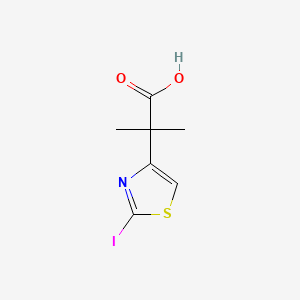
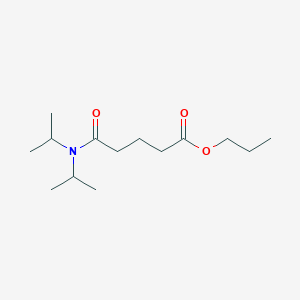
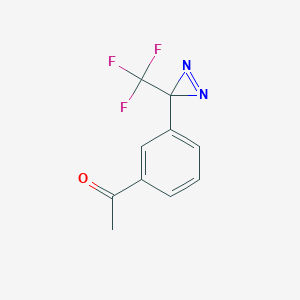
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
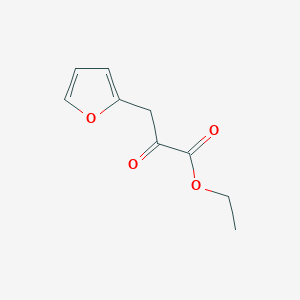
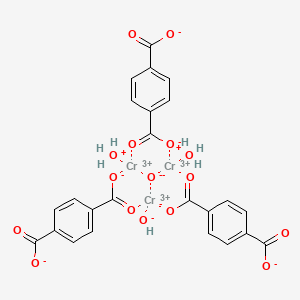
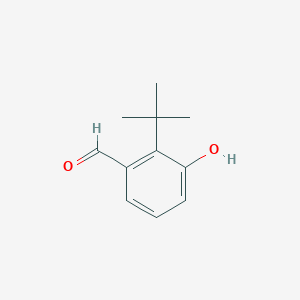
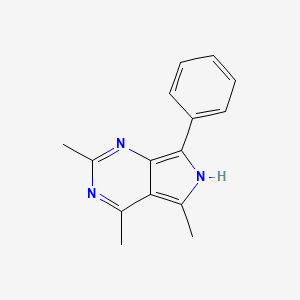
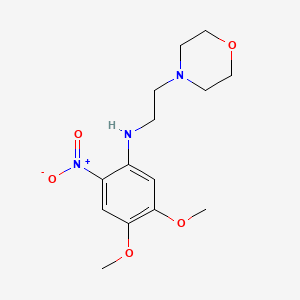
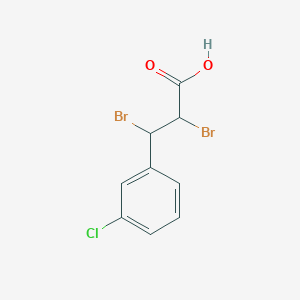
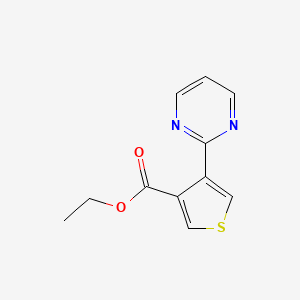
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
